molecular formula C11H12BrF3O B1380066 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene CAS No. 1365272-77-0

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Cat. No. B1380066
CAS RN: 1365272-77-0
M. Wt: 297.11 g/mol
InChI Key: AHYDJHQOBPJIEO-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene, also known as 1-bromo-2-butoxy-4-trifluoromethylbenzene, is an organic compound with the chemical formula C9H10BrF3. It is a colorless, volatile liquid with a sweet, pungent odor. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Analytical Chemistry

Due to its distinctive structure, this compound can be used as a standard or reference material in analytical methods such as HPLC or GC-MS, aiding in the identification and quantification of similar compounds in complex mixtures.

Each of these applications leverages the unique chemical properties of 1-Bromo-2-butoxy-4-(trifluoromethyl)benzene , demonstrating its versatility and importance in scientific research. While the search results provided information on a closely related compound, 1-Bromo-4-(trifluoromethoxy)benzene , the applications discussed are relevant to the compound due to the similarity in their functional groups and potential reactivity.

properties

IUPAC Name

1-bromo-2-butoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-2-3-6-16-10-7-8(11(13,14)15)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYDJHQOBPJIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-butoxy-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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